molecular formula C18H19N3O B12722542 6-Methyl-8-beta-(isoxazol-3-yl)ergoline CAS No. 116979-31-8

6-Methyl-8-beta-(isoxazol-3-yl)ergoline

Cat. No.: B12722542
CAS No.: 116979-31-8
M. Wt: 293.4 g/mol
InChI Key: QUGQNUBWNFKOCK-ZYFOBHMOSA-N
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Description

6-Methyl-8-beta-(isoxazol-3-yl)ergoline is an ergoline derivative characterized by a fused tetracyclic ergoline scaffold and a substituted isoxazole ring at the 8-beta position. Its molecular formula is C₁₈H₁₉N₃O, with a molecular weight of 293.37 g/mol . The compound’s structure includes a methyl group at the 6-position and a heterocyclic isoxazole moiety, which confers unique physicochemical and biological properties.

Properties

CAS No.

116979-31-8

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,2-oxazole

InChI

InChI=1S/C18H19N3O/c1-21-10-12(15-5-6-22-20-15)7-14-13-3-2-4-16-18(13)11(9-19-16)8-17(14)21/h2-6,9,12,14,17,19H,7-8,10H2,1H3/t12-,14?,17-/m1/s1

InChI Key

QUGQNUBWNFKOCK-ZYFOBHMOSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NOC=C5

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NOC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline typically involves the construction of the isoxazole ring followed by its attachment to the ergoline scaffold. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthetic methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-beta-(isoxazol-3-yl)ergoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while reduction can yield isoxazoline derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .

Comparison with Similar Compounds

Key Structural Features :

  • Ergoline core : Shared with classical ergot alkaloids like LSD and ergocryptine.
  • Isoxazole substituent : Introduces polarity and reactivity distinct from other ergoline derivatives.
  • Stereochemistry : The beta-configuration of the isoxazole group influences its 3D conformation and target binding .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Unlike LSD and ergocryptine derivatives, 6-Methyl-8-beta-(isoxazol-3-yl)ergoline relies on isoxazole ring construction via cycloaddition, offering modular functionalization .

Pharmacological and Functional Comparisons

Key Findings :

  • Selectivity : The isoxazole ring may reduce off-target effects compared to brominated ergolines (e.g., 2-bromo-α-ergocryptine), which exhibit broader dopaminergic activity .

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